molecular formula C47H86N7O17P3S B1262688 hexacosanoyl-CoA CAS No. 99313-57-2

hexacosanoyl-CoA

Cat. No. B1262688
CAS RN: 99313-57-2
M. Wt: 1146.2 g/mol
InChI Key: FHLYYFPJDVYWQH-CPIGOPAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexacosanoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexacosanoic (cerotic) acid.. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a hexacosanoic acid. It is a conjugate acid of a hexacosanoyl-CoA(4-).

Scientific Research Applications

1. Biofuel and Chemical Production

Hexacosanoyl-CoA has been explored for its potential in biofuel production. Studies have shown that certain engineered strains of bacteria, such as Escherichia coli, can be modified to produce medium-chain alcohols like 1-hexanol by extending the coenzyme A (CoA)-dependent synthesis pathway. This process involves the elongation of carbon chain lengths, starting from butyryl-CoA and extending to hexanoyl-CoA, eventually leading to the production of alcohols such as 1-hexanol, which have applications as biofuels and chemical feedstocks (Dekishima et al., 2011); (Machado et al., 2012).

2. Industrial Applications

Hexacosanoyl-CoA derivatives, such as hexacosanoyl lysophosphatidylcholine, have been identified as potential biomarkers in newborn screening for X-linked adrenoleukodystrophy and other peroxisomal disorders. This application demonstrates the importance of hexacosanoyl-CoA in diagnostic methodologies (Haynes & De Jesús, 2016).

3. Metabolic Studies and Disease Research

Research on hexacosanoyl-CoA has contributed to understanding metabolic disorders. For instance, studies on hexacosenoyl-CoA (a closely related compound) have provided insights into the metabolic profiles of X-linked adrenoleukodystrophy patients and the role of ABCD1 protein in transporting very long-chain fatty acids into peroxisomes for degradation (Hama et al., 2020).

4. Proteomics and Cell Biology

Innovative methods like coacervation of lipid bilayers in natural cell membranes, induced by agents like hexafluoroisopropanol, have been used for the extraction and enrichment of proteins, including those bound to hexacosanoyl-CoA, in proteomics studies. This technique aids in understanding the protein composition of cell membranes and their functions (Koolivand et al., 2019).

properties

CAS RN

99313-57-2

Product Name

hexacosanoyl-CoA

Molecular Formula

C47H86N7O17P3S

Molecular Weight

1146.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/t36-,40-,41-,42+,46-/m1/s1

InChI Key

FHLYYFPJDVYWQH-CPIGOPAHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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